9-(3-Heptanoyloxiran-2-yl)nonanoic acid
Description
Properties
CAS No. |
5416-58-0 |
|---|---|
Molecular Formula |
C18H32O4 |
Molecular Weight |
312.4 g/mol |
IUPAC Name |
9-(3-heptanoyloxiran-2-yl)nonanoic acid |
InChI |
InChI=1S/C18H32O4/c1-2-3-4-9-12-15(19)18-16(22-18)13-10-7-5-6-8-11-14-17(20)21/h16,18H,2-14H2,1H3,(H,20,21) |
InChI Key |
UMXHXBIKJIORIB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(=O)C1C(O1)CCCCCCCCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(3-Heptanoyloxiran-2-yl)nonanoic acid typically involves the following steps:
Epoxidation: The starting material, oleic acid, undergoes epoxidation to form an oxirane ring. This reaction is often catalyzed by peracids such as peracetic acid or m-chloroperbenzoic acid.
Hydrolysis: The epoxide is then hydrolyzed to form a diol.
Oxidation: The diol undergoes oxidation to form the corresponding ketone.
Baeyer-Villiger Oxidation: The ketone is subjected to Baeyer-Villiger oxidation using a Baeyer-Villiger monooxygenase enzyme to form the ester.
Hydrolysis: The ester is hydrolyzed to yield 9-(3-Heptanoyloxiran-2-yl)nonanoic acid.
Industrial Production Methods
Industrial production of this compound involves similar steps but on a larger scale. The use of biocatalysts such as Baeyer-Villiger monooxygenases is optimized for higher yield and efficiency. The process includes the use of molecular chaperones and optimized media conditions to enhance the soluble expression of the enzymes .
Chemical Reactions Analysis
Epoxide Ring Opening Reactions
The oxiran (epoxide) group in 9-(3-heptanoyloxiran-2-yl)nonanoic acid is highly reactive and undergoes nucleophilic ring-opening reactions under acidic or basic conditions. These reactions are influenced by the electron-withdrawing heptanoyl group, which can destabilize the epoxide and accelerate its reactivity .
Acid-Catalyzed Ring Opening
Under acidic conditions, the epoxide reacts with nucleophiles such as water or alcohols. The attack occurs at the less substituted carbon due to carbocation stability. For example, in analogous systems (e.g., epoxy fatty acids), acid-catalyzed opening with water forms diols, which can undergo further oxidation to dicarboxylic acids .
| Reaction Condition | Nucleophile | Product |
|---|---|---|
| H₃O⁺ (acidic) | H₂O | Diol |
| H₃O⁺ (acidic) | R-OH (alcohol) | Alcohol derivatives |
Base-Catalyzed Ring Opening
In basic conditions, the epoxide undergoes a SN2 mechanism , leading to trans-diol formation. This pathway is less influenced by steric hindrance compared to acidic conditions .
| Reaction Condition | Nucleophile | Product |
|---|---|---|
| OH⁻ (basic) | H₂O | Trans-diol |
Hydrolysis of the Heptanoyl Group
The heptanoyl group attached to the oxiran may undergo ester hydrolysis under alkaline conditions (saponification), yielding a carboxylic acid and an alcohol. This is analogous to ester cleavage observed in similar fatty acid derivatives .
Reaction :
Reactivity of the Nonanoic Acid Moiety
The carboxylic acid group in the nonanoic acid chain can participate in esterification or amidation reactions with alcohols or amines, respectively. These reactions are common in fatty acids and do not interfere with the epoxide group under mild conditions .
| Reaction Type | Reagent | Product |
|---|---|---|
| Esterification | Alcohol | Ester |
| Amidation | Amine | Amide |
Epoxide Ring Opening vs. Ozonolysis
| Reaction Type | Reactive Site | Products |
|---|---|---|
| Epoxide opening | Oxiran ring | Diols, derivatives |
| Ozonolysis | Double bonds | Carbonyl compounds |
Stability and Toxicity
Nonanoic acid derivatives generally exhibit low toxicity. Safety assessments indicate no genotoxicity or adverse effects at relevant concentrations . The heptanoyl group’s influence on stability requires further study but may mitigate reactivity under specific conditions.
Scientific Research Applications
9-(3-Heptanoyloxiran-2-yl)nonanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a substrate for studying enzyme-catalyzed reactions.
Biology: Investigated for its potential role in metabolic pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 9-(3-Heptanoyloxiran-2-yl)nonanoic acid involves its interaction with specific enzymes and molecular targets. The oxirane ring is reactive and can form covalent bonds with nucleophilic sites on enzymes, leading to inhibition or modification of enzyme activity. The compound’s carboxylic acid group can also participate in hydrogen bonding and electrostatic interactions with molecular targets .
Comparison with Similar Compounds
Structural Features
Table 1: Structural Comparison of Key Analogs
*Calculated based on molecular formula C₁₉H₃₄O₅.
Key Observations :
- Epoxide vs. Furan: The oxirane ring in 9-(3-Heptanoyloxiran-2-yl)nonanoic acid contrasts with the furan heterocycle in 9M5, altering electronic properties and reactivity. Epoxides are more electrophilic, enabling nucleophilic attack, while furans are aromatic and participate in π-π interactions .
- Complexity : Pseudomonic acids (A and B) are structurally more elaborate, incorporating tetrahydropyran rings and multiple hydroxyl groups, which enhance their antibiotic activity .
Key Observations :
- Antibiotic vs. Inhibitor Roles : Pseudomonic acids target bacterial enzymes, whereas 9M5 inhibits peroxidases via competitive binding near the heme center .
- Therapeutic Potential: The αvβ3 antagonists (nonanoic acid derivatives) demonstrate high potency in osteoporosis models, highlighting the versatility of nonanoic acid scaffolds in drug design .
Analytical Data and Detection
- Mass Spectrometry: Pseudomonic acids and 9M5 are characterized via LC-Orbitrap-HRMS, with diagnostic fragment ions (e.g., m/z 124 for furan-FAs) .
- NMR: Pseudomonic acid derivatives show distinct signals for hydroxyls (δ 1.5–2.5 ppm) and epoxide protons (δ 3.1–3.5 ppm) . Methyl 9-(2-oxiranyl)nonanoate exhibits oxirane protons at δ 3.16 ppm (triplet) .
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing 9-(3-Heptanoyloxiran-2-yl)nonanoic acid, and how is epoxide ring stability ensured during the process?
- Methodological Answer : Synthesis involves radical-mediated epoxidation or nucleophilic ring-opening strategies. A key step is the use of protective gas (e.g., nitrogen) to prevent oxidation of intermediates, as seen in analogous syntheses of oxiran-containing compounds . Copper powder (48 mmol) is often employed as a catalyst for radical reactions at 130°C, with reaction monitoring via LC-MS or TLC. Post-synthesis, recrystallization in hexane/ethyl ether mixtures improves purity. Epoxide stability is verified by tracking proton signals (δ 3.1–3.5 ppm for epoxy -CH-O-) in ¹H NMR .
Q. Which spectroscopic techniques are most effective for characterizing the epoxide moiety, and how are spectral data interpreted?
- Methodological Answer :
- ¹H NMR : Epoxide protons appear as distinct doublets or triplets (δ 3.1–3.5 ppm). Coupling constants (J ≈ 2–5 Hz) confirm the cis/trans configuration of the oxiran ring .
- 13C NMR : Oxiran carbons resonate at δ 50–60 ppm, with deshielding effects from adjacent carbonyl groups .
- HRMS : Accurate mass measurement (e.g., [M+H]+ or [M+Na]+) confirms molecular formula. Fragmentation patterns (e.g., loss of heptanoyl or oxiran groups) aid structural validation .
Q. What are the primary challenges in isolating 9-(3-Heptanoyloxiran-2-yl)nonanoic acid from bacterial cultures, and how are they addressed?
- Methodological Answer : Challenges include low natural abundance and co-elution with structurally similar lipids. Solid-phase extraction (SPE) with C18 columns and gradient elution (e.g., methanol/water) improves separation . For Pseudomonas-derived analogs like pseudomonic acids, preparative HPLC with UV detection (λ = 210–230 nm) isolates the compound, followed by purity assessment via GC-MS (>98%) .
Advanced Research Questions
Q. How does the oxiran group influence 9-(3-Heptanoyloxiran-2-yl)nonanoic acid’s antibiotic mechanism compared to furan-containing analogs?
- Methodological Answer : The oxiran’s electrophilic nature enables covalent binding to bacterial targets (e.g., isoleucyl-tRNA synthetase in pseudomonic acids), whereas furan derivatives (e.g., 9M5-FuFA) rely on hydrophobic interactions. Competitive inhibition assays using purified enzymes (e.g., HRP or bacterial synthetases) and IC50 measurements reveal differences. For example, pseudomonic acid A (epoxide-containing) shows 10-fold higher potency than furan-based inhibitors .
Q. What in vitro assays are suitable for evaluating peroxidase inhibition, and how are inhibition constants (Ki) determined?
- Methodological Answer :
- HRP Inhibition Assay : Monitor indole-3-acetic acid (IAA) decomposition at λ = 260 nm. Pre-incubate HRP with the compound (0.1–100 nM) in phosphate buffer (pH 6.0). Calculate Ki using Lineweaver-Burk plots, where increased Km and unchanged Vmax indicate competitive inhibition .
- Fluorometric Assays : Use Amplex Red (10-acetyl-3,7-dihydroxyphenoxazine) to detect H2O2 consumption. IC50 values correlate with oxiran ring polarity, as seen in diMeF(9,5) analogs (Ki ≈ 5 × 10⁻¹¹ M) .
Q. How do researchers resolve contradictions in reported bioactivity across model organisms?
- Methodological Answer : Discrepancies (e.g., variable MIC values in Gram-negative vs. Gram-positive bacteria) are addressed by:
- Strain-Specific Profiling : Test across ATCC reference strains (e.g., Staphylococcus aureus ATCC 25923 vs. Pseudomonas aeruginosa ATCC 27853) under standardized CLSI conditions .
- Metabolomic Profiling : LC-MS/MS identifies species-specific degradation products (e.g., hydrolyzed oxiran vs. intact compound) .
- Molecular Docking : Compare binding affinities to conserved targets (e.g., FabI enoyl-ACP reductase) using AutoDock Vina .
Q. What role does stereochemistry play in the compound’s bioactivity, and how is enantiomeric purity validated?
- Methodological Answer : The 2,3-epoxy configuration (cis vs. trans) impacts target binding. Chiral HPLC (e.g., Chiralpak AD-H column) with polar mobile phases (hexane/isopropanol) separates enantiomers. Circular dichroism (CD) at 200–250 nm confirms absolute configuration. Bioassays with enantiopure samples show >50% potency differences, as observed in pseudomonic acid derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
